PI-828's Unprecedented p110β Selectivity vs. Pan-PI3K Inhibitor LY294002
PI-828 exhibits a 56-fold greater potency for p110β compared to the reference pan-PI3K inhibitor LY294002. Specifically, PI-828 inhibits p110β with an IC₅₀ of 9.8 nM , whereas LY294002 requires a 56-fold higher concentration (IC₅₀ = 554 nM) to achieve equivalent p110β inhibition . In contrast, PI-828's potency against p110α (183 nM) is only 2.7-fold weaker than LY294002 (497 nM). This pronounced shift in isoform sensitivity hierarchy renders PI-828 the preferential tool for experiments requiring p110β-preferential inhibition without the pan-isoform suppression characteristic of LY294002.
| Evidence Dimension | PI3K p110β catalytic subunit inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 9.8 nM |
| Comparator Or Baseline | LY294002: 554 nM |
| Quantified Difference | 56-fold greater potency |
| Conditions | In vitro lipid kinase assay; recombinant p110β enzyme |
Why This Matters
For researchers investigating p110β-specific roles in platelet function, thrombosis, or PTEN-deficient cancers, PI-828 provides a unique selectivity window unavailable with LY294002, enabling more precise dissection of p110β-dependent signaling.
